![molecular formula C12H9ClN2OS2 B1224790 2-(4-Chlorophenyl)-6-(methylthio)-4-oxo-2,3-dihydro-1,3-thiazine-5-carbonitrile](/img/structure/B1224790.png)
2-(4-Chlorophenyl)-6-(methylthio)-4-oxo-2,3-dihydro-1,3-thiazine-5-carbonitrile
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Overview
Description
2-(4-chlorophenyl)-6-(methylthio)-4-oxo-2,3-dihydro-1,3-thiazine-5-carbonitrile is an organochlorine compound.
Scientific Research Applications
Antimicrobial Evaluation
This compound has been evaluated for its antimicrobial properties. It has been synthesized and assessed against Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent (Abdelghani et al., 2017).
Anti-inflammatory Activity
Research has explored the synthesis of pyrimidine derivatives related to this compound, evaluating their anti-inflammatory activity. This suggests potential applications in treating inflammatory conditions (Patil et al., 2015).
Synthesis of Fused Pyrimidines
The compound has been utilized in the synthesis of new fused pyrimidines, showcasing its role as a versatile building block in heterocyclic chemistry (El-Reedy et al., 1989).
Antioxidant Activity
Studies have synthesized derivatives of this compound and tested them for antioxidant activity. This highlights its potential in developing antioxidant therapies (Kawale et al., 2017).
Corrosion Inhibition
It has been investigated for its potential as a corrosion inhibitor in specific environments, such as in solutions of hydrochloric acid, suggesting applications in material science and engineering (Serrar et al., 2018).
Antitumor Activities
Research has been conducted on the synthesis of novel heterocycles from this compound and evaluating their antibacterial and antitumor activities, indicating potential applications in cancer research (Elewa et al., 2021).
properties
Molecular Formula |
C12H9ClN2OS2 |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methylsulfanyl-4-oxo-2,3-dihydro-1,3-thiazine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN2OS2/c1-17-12-9(6-14)10(16)15-11(18-12)7-2-4-8(13)5-3-7/h2-5,11H,1H3,(H,15,16) |
InChI Key |
GTPGJPLMZNXVTL-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)NC(S1)C2=CC=C(C=C2)Cl)C#N |
Canonical SMILES |
CSC1=C(C(=O)NC(S1)C2=CC=C(C=C2)Cl)C#N |
solubility |
11.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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